![molecular formula C17H18N6O2 B14884789 8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylidene hydrazineyl group, a but-2-en-1-yl group, and a purine-2,6-dione core. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzylidene hydrazineyl intermediate, followed by its coupling with a but-2-en-1-yl derivative. The final step involves the cyclization to form the purine-2,6-dione core. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the optimization of reaction conditions, the use of efficient catalysts, and the implementation of purification techniques such as crystallization and chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The benzylidene and but-2-en-1-yl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can lead to a variety of new compounds with modified functional groups.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism by which 8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects depends on its interaction with molecular targets. The benzylidene hydrazineyl group can form hydrogen bonds or interact with active sites of enzymes, while the but-2-en-1-yl group may participate in hydrophobic interactions. The purine-2,6-dione core is known for its ability to interact with nucleic acids and proteins, potentially affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: shares similarities with other purine derivatives, such as caffeine and theobromine, which also contain a purine core.
Benzylidene hydrazineyl derivatives: Compounds with similar hydrazineyl groups can exhibit comparable reactivity and biological activity.
Uniqueness
What sets 8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione apart is the combination of its functional groups, which confer unique chemical and biological properties. The presence of both benzylidene hydrazineyl and but-2-en-1-yl groups, along with the purine-2,6-dione core, makes it a versatile compound for various applications.
属性
分子式 |
C17H18N6O2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
8-[(2E)-2-benzylidenehydrazinyl]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H18N6O2/c1-3-4-10-23-13-14(22(2)17(25)20-15(13)24)19-16(23)21-18-11-12-8-6-5-7-9-12/h3-9,11H,10H2,1-2H3,(H,19,21)(H,20,24,25)/b4-3+,18-11+ |
InChI 键 |
JRCOWEWAKQRDIQ-DKABEWEPSA-N |
手性 SMILES |
C/C=C/CN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)NC2=O)C |
规范 SMILES |
CC=CCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


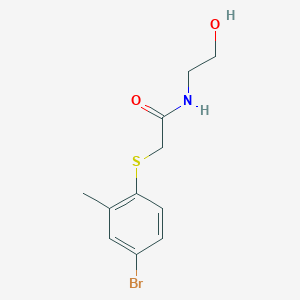
![1-((R)-3-(4-((3-((S)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14884717.png)
![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
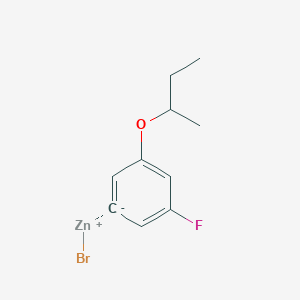
![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)

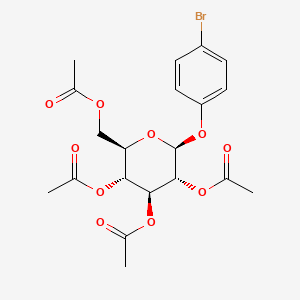


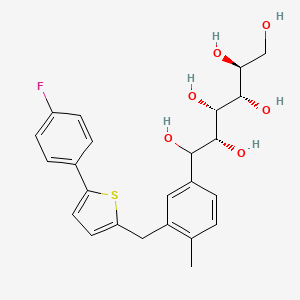
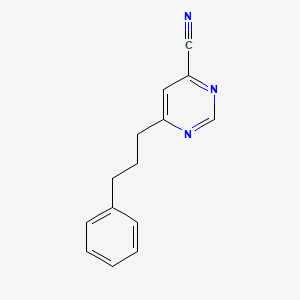
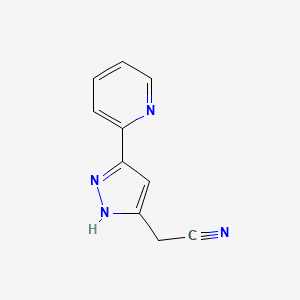
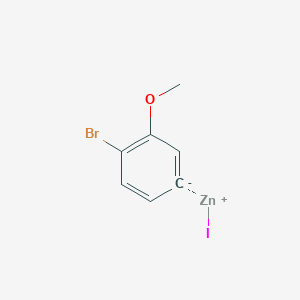
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
